Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Description
Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a brominated indolizine derivative characterized by a 2-bromophenylamino substituent at the 6-position and a methyl ester group at the 8-position. The bromine atom introduces lipophilicity and electronic effects, which may influence reactivity, solubility, and biological activity .
Properties
CAS No. |
612065-15-3 |
|---|---|
Molecular Formula |
C16H15BrN2O3 |
Molecular Weight |
363.21 g/mol |
IUPAC Name |
methyl 6-(2-bromoanilino)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C16H15BrN2O3/c1-22-16(21)10-9-13(15(20)19-8-4-7-14(10)19)18-12-6-3-2-5-11(12)17/h2-3,5-6,9,18H,4,7-8H2,1H3 |
InChI Key |
DKOXPRYVTDTRKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=O)C(=C1)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or a carboxylic acid derivative.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents like N-bromosuccinimide (NBS) to introduce the bromine atom onto the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the indolizine core play crucial roles in binding to these targets, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action would involve techniques like molecular docking, enzyme assays, and cellular studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate
- Key Difference : Replaces the 2-bromo substituent with a simple phenyl group.
- Molecular Formula : C₁₆H₁₆N₂O₃ (MW: 284.31) vs. C₁₆H₁₅BrN₂O₃ (MW: 363.21) for the brominated compound .
- Impact : The absence of bromine reduces molecular weight and lipophilicity. This analog may exhibit higher aqueous solubility but lower membrane permeability compared to the brominated derivative.
Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
- Key Difference: Substitutes the 2-bromophenylamino group with a hydroxyl (-OH) group.
- Molecular Formula: C₁₁H₁₁NO₄ (MW: 221.21) .
- Impact : The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents like water. However, reduced steric bulk may alter binding affinity in biological systems.
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate
- Key Difference: Features a triazine core instead of an indolizine ring, with bromine on a phenolic moiety.
- Molecular Formula : C₂₅H₁₉BrN₄O₆ (MW: 573.35) .
- Impact: The triazine ring introduces distinct electronic properties and multiple hydrogen-bonding sites. The bromo-formylphenoxy group may enhance reactivity in cross-coupling reactions.
Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
- Hydroxyl substitution improves water solubility, making it suitable for formulations requiring high bioavailability.
Crystallographic and Supramolecular Features
- Target Compound : Bromine’s polarizability may facilitate halogen bonding (e.g., Br⋯O/N interactions), influencing crystal packing. Tools like SHELX and ORTEP are critical for resolving such interactions.
- Phenylamino Analog: Lacks halogen bonding, leading to simpler hydrogen-bonding networks dominated by N-H⋯O and C-H⋯π interactions .
Biological Activity
Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
This compound has been studied for various biological activities, particularly its anticancer properties. The following sections detail the findings from various studies.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. A notable study utilized the MTT assay to assess cell viability in the presence of the compound:
The IC50 values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines.
The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound leads to an increase in sub-G1 phase cells, indicating apoptosis. Additionally, it was observed that the compound causes cell cycle arrest at the G2/M phase in HeLa cells.
Case Study 1: HeLa Cell Line
In a controlled study on HeLa cells, this compound was administered at varying concentrations. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.
Case Study 2: A549 Cell Line
Another study focused on A549 lung cancer cells demonstrated that the compound not only inhibited cell proliferation but also altered the expression of key apoptotic markers such as Bax and Bcl-2. The results suggested that this compound promotes apoptosis by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
